molecular formula C16H20N4O4S B14673783 1-Piperazinecarboxylic acid, 4-(2-oxo-2-((3-(2-thienyl)-5-isoxazolyl)amino)ethyl)-, ethyl ester CAS No. 37852-52-1

1-Piperazinecarboxylic acid, 4-(2-oxo-2-((3-(2-thienyl)-5-isoxazolyl)amino)ethyl)-, ethyl ester

Cat. No.: B14673783
CAS No.: 37852-52-1
M. Wt: 364.4 g/mol
InChI Key: DFVMCCHWEAGSDM-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-oxo-2-((3-(2-thienyl)-5-isoxazolyl)amino)ethyl)-, ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a carboxylic acid group, and an ethyl ester moiety. The presence of the thienyl and isoxazolyl groups further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-oxo-2-((3-(2-thienyl)-5-isoxazolyl)amino)ethyl)-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced by reacting the piperazine ring with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by reacting hydroxylamine with a β-keto ester in the presence of an acid catalyst.

    Coupling of the Thienyl Group: The thienyl group can be introduced through a palladium-catalyzed cross-coupling reaction with a suitable thienyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-oxo-2-((3-(2-thienyl)-5-isoxazolyl)amino)ethyl)-, ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-oxo-2-((3-(2-thienyl)-5-isoxazolyl)amino)ethyl)-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for the treatment of various diseases, including infections and cancer.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-oxo-2-((3-(2-thienyl)-5-isoxazolyl)amino)ethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to disruption of cellular processes. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

1-Piperazinecarboxylic acid, 4-(2-oxo-2-((3-(2-thienyl)-5-isoxazolyl)amino)ethyl)-, ethyl ester can be compared with other similar compounds, such as:

    1-Piperazinecarboxylic acid derivatives: These compounds share the piperazine ring and carboxylic acid group but differ in the substituents attached to the ring.

    Isoxazole derivatives: These compounds contain the isoxazole ring but differ in the other functional groups attached to the ring.

    Thienyl derivatives: These compounds contain the thienyl group but differ in the other functional groups attached to the ring.

The uniqueness of this compound lies in its combination of these functional groups, which imparts unique chemical and biological properties.

Properties

CAS No.

37852-52-1

Molecular Formula

C16H20N4O4S

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 4-[2-oxo-2-[(3-thiophen-2-yl-1,2-oxazol-5-yl)amino]ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H20N4O4S/c1-2-23-16(22)20-7-5-19(6-8-20)11-14(21)17-15-10-12(18-24-15)13-4-3-9-25-13/h3-4,9-10H,2,5-8,11H2,1H3,(H,17,21)

InChI Key

DFVMCCHWEAGSDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC(=NO2)C3=CC=CS3

Origin of Product

United States

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